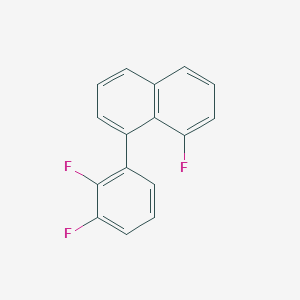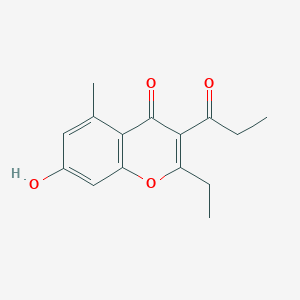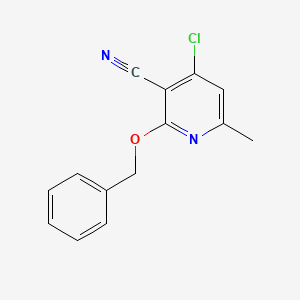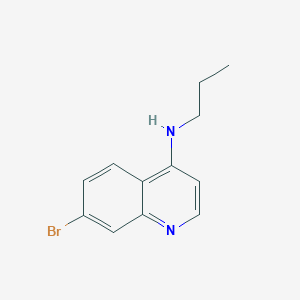
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, the compound undergoes a series of reactions to introduce the necessary functional groups.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the propan-1-one moiety, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through binding interactions that modulate their activity. The pathways involved may include signal transduction pathways that are critical for cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)ethan-1-one: Similar in structure but with an ethanone moiety instead of propanone.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)butan-1-one: Features a butanone moiety, offering different chemical properties.
Uniqueness
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is unique due to its specific combination of isoquinoline and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)14-7-8-17(18-11-14)19-10-9-13-5-3-4-6-15(13)12-19/h3-8,11H,2,9-10,12H2,1H3 |
InChI Key |
HIIBCAURVVJWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)
![5-Cyclopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11855033.png)



![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)




![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)

![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)
